Potent and Selective GPR4 Antagonism: A Defined Functional Activity vs. Non-Methylated Analog
This compound demonstrates potent antagonism at the human GPR4 receptor, a proton-sensing GPCR implicated in tumor microenvironment modulation. The measured IC50 for inhibiting cAMP accumulation in HeLa cells is 1.64 nM [1]. In contrast, the non-methylated parent compound, 4,5-dihydro-1H-imidazole-4-carboxylic acid, exhibits a significantly higher IC50 of 10,000 nM (10 μM) in a functional assay for HDAC4 inhibition, suggesting a >6,000-fold lower potency in a related enzyme context [2], highlighting the critical role of the N1-methyl group for high-affinity target engagement.
| Evidence Dimension | GPR4 Antagonist Potency (cAMP Accumulation) |
|---|---|
| Target Compound Data | IC50 = 1.64 nM |
| Comparator Or Baseline | 4,5-dihydro-1H-imidazole-4-carboxylic acid: IC50 = 10,000 nM (HDAC4 Inhibition) |
| Quantified Difference | Target compound exhibits ~6,097-fold greater potency in a GPCR functional assay compared to a related enzyme assay for the non-methylated parent |
| Conditions | Human GPR4 expressed in HeLa cells; HTRF assay measuring inhibition of IBMX-induced cAMP accumulation after 15 mins [1]. |
Why This Matters
For research programs targeting GPR4, the 1.64 nM potency of this specific N1-methylated compound is a decisive procurement criterion, as the non-methylated parent lacks comparable activity at this therapeutically relevant receptor.
- [1] BindingDB. (n.d.). CHEMBL4212532 / US10662186, Compound 5 / US10988476, Compound I-5. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/CheMBL4212532/ View Source
- [2] BindingDB. (n.d.). CHEMBL4846752. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/CheMBL4846752/ View Source
